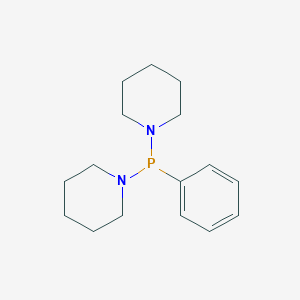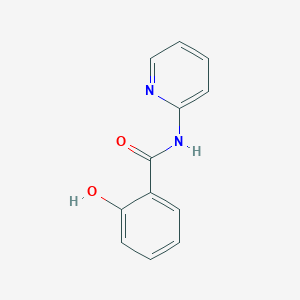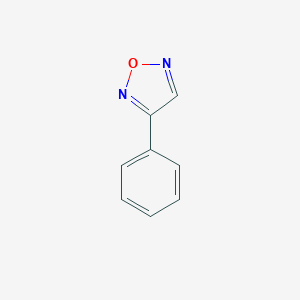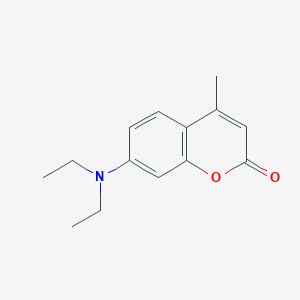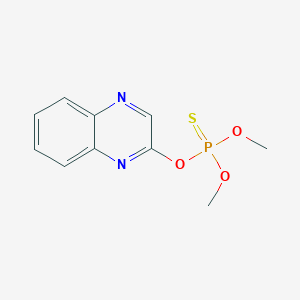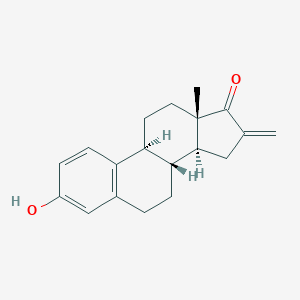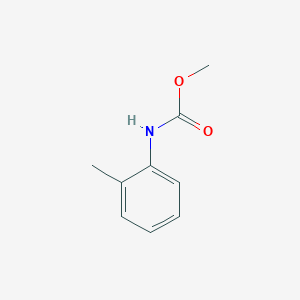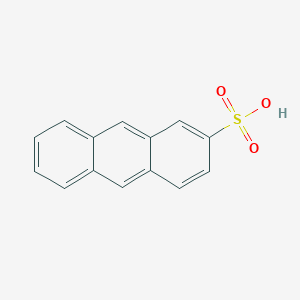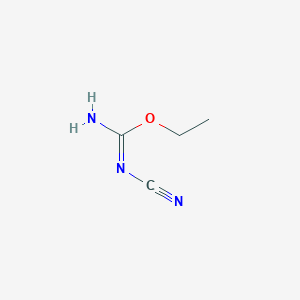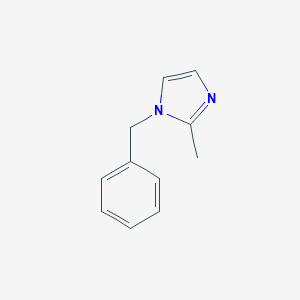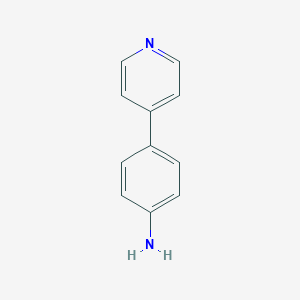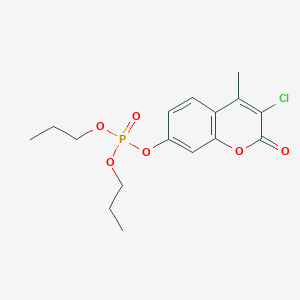
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate, also known as CMH-1, is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis, making CMH-1 a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
作用机制
PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate leads to increased insulin sensitivity and glucose uptake in target tissues. 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate binds to the catalytic site of PTP1B, preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to increased activation of the insulin signaling pathway and improved glucose uptake in target tissues.
生化和生理效应
In addition to its effects on insulin sensitivity and glucose homeostasis, 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate has also been shown to have other biochemical and physiological effects. In vitro studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate inhibits the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in the regulation of cell growth and differentiation. 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate has also been shown to inhibit the growth of cancer cells in vitro, suggesting a potential role for 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate in cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate as a research tool is its specificity for PTP1B, which allows for the selective inhibition of this enzyme without affecting other protein tyrosine phosphatases. This specificity also allows for the study of the specific role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations or longer incubation times to achieve the desired effects.
未来方向
There are several potential future directions for research on 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate and its therapeutic applications. One area of focus could be the development of more potent and selective PTP1B inhibitors based on the structure of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate. Another area of research could be the investigation of the effects of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate on other signaling pathways and cellular processes, such as cell growth and differentiation. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate as a therapeutic agent for the treatment of type 2 diabetes and obesity.
合成方法
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate can be synthesized using a two-step process. The first step involves the synthesis of 3-chloro-7-hydroxy-4-methylcoumarin, which can be achieved by reacting 4-methylresorcinol with chloroacetyl chloride in the presence of a base. The second step involves the phosphorylation of the hydroxyl group on the coumarin ring using dipropylphosphoryl chloride in the presence of a base.
科学研究应用
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate inhibits PTP1B activity in a dose-dependent manner, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have also demonstrated the efficacy of 3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate in improving glucose homeostasis and insulin sensitivity.
属性
CAS 编号 |
14663-67-3 |
|---|---|
产品名称 |
3-Chloro-7-hydroxy-4-methylcoumarin dipropyl phosphate |
分子式 |
C16H20ClO6P |
分子量 |
374.75 g/mol |
IUPAC 名称 |
(3-chloro-4-methyl-2-oxochromen-7-yl) dipropyl phosphate |
InChI |
InChI=1S/C16H20ClO6P/c1-4-8-20-24(19,21-9-5-2)23-12-6-7-13-11(3)15(17)16(18)22-14(13)10-12/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI 键 |
HJZUCUDWNHJSKD-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
规范 SMILES |
CCCOP(=O)(OCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
同义词 |
Phosphoric acid 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yldipropyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
